molecular formula C13H12N4 B13528286 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

Cat. No.: B13528286
M. Wt: 224.26 g/mol
InChI Key: SDLJIIIGHMDFJP-UHFFFAOYSA-N
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Description

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-methyl-5-quinolin-6-ylpyrazol-3-amine

InChI

InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3

InChI Key

SDLJIIIGHMDFJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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